molecular formula C9H11ClN2O B13276121 4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine

4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine

Cat. No.: B13276121
M. Wt: 198.65 g/mol
InChI Key: YRINEPMKIWKWRB-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, featuring an azetidine ring attached to the pyridine core via an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine typically involves the reaction of 3-chloropyridine with azetidine-3-ol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine involves its interaction with specific molecular targets. The azetidine ring and pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[(Azetidin-3-yloxy)methyl]pyridine: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.

    4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole dihydrochloride: Contains a pyrazole ring instead of pyridine, resulting in different chemical properties.

    4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole:

Uniqueness

4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine is unique due to the presence of both the azetidine ring and the chlorine atom on the pyridine core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)-3-chloropyridine

InChI

InChI=1S/C9H11ClN2O/c10-9-5-11-2-1-7(9)6-13-8-3-12-4-8/h1-2,5,8,12H,3-4,6H2

InChI Key

YRINEPMKIWKWRB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C=NC=C2)Cl

Origin of Product

United States

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